

# In Vitro Pharmacokinetics and Pharmacodynamics of Co-trimoxazole: A Technical Guide

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## Compound of Interest

Compound Name: *Berlocombin*

Cat. No.: *B1198180*

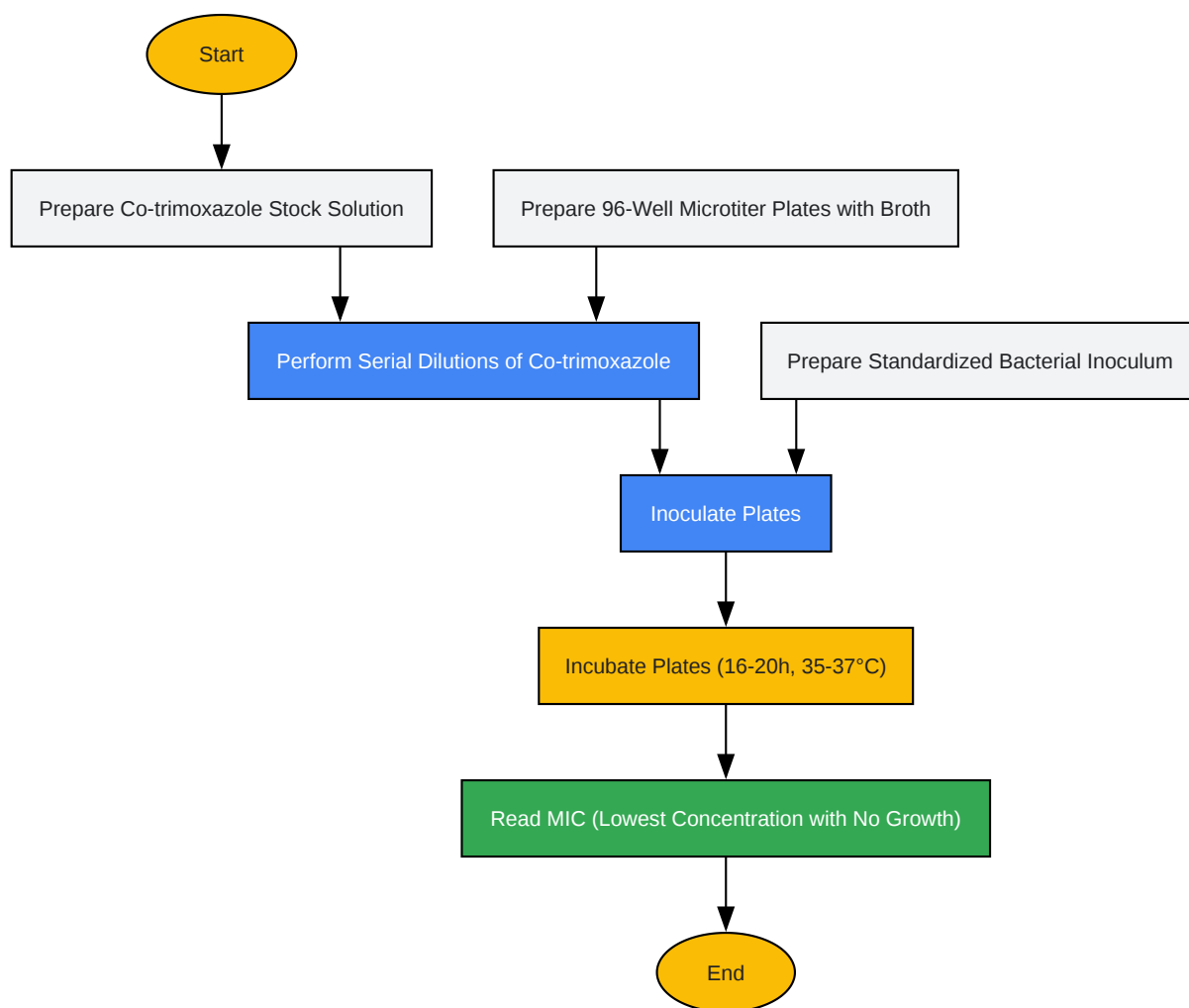
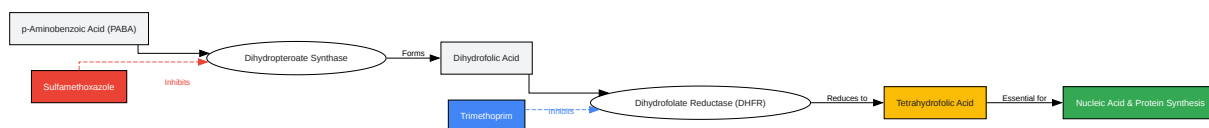
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This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of co-trimoxazole, a synergistic combination of sulfamethoxazole and trimethoprim. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the in vitro assessment of this important antimicrobial agent.

## Core Concepts: Mechanism of Action

Co-trimoxazole's efficacy stems from the sequential blockade of two key enzymes in the bacterial folic acid synthesis pathway, a process essential for the production of nucleic acids and certain amino acids.[1][2] Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase, preventing the formation of dihydropteroic acid.[3] Subsequently, trimethoprim potently and selectively inhibits dihydrofolate reductase (DHFR), which is responsible for the conversion of dihydrofolic acid to its active form, tetrahydrofolic acid.[2][3] This dual action results in a synergistic and often bactericidal effect.[4]





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